A2A receptor antagonist 1
Descripción general
Descripción
Adenosine A2A receptor antagonists are a class of drugs that block adenosine at the adenosine A2A receptor . Notable adenosine A2A receptor antagonists include caffeine, theophylline, and istradefylline . A2A receptor antagonist 1 (CPI-444 analog) is an antagonist of both adenosine A2A receptor and A1 receptor with Kis of 4 and 264 nM, respectively .
Synthesis Analysis
The synthesis of the adenosine A2A antagonist ZM 241385 (9) starts from commercially available 2-furanhydrazide (1) and includes a comprehensive structural characterization of all the intermediates and the final product .Molecular Structure Analysis
The molecular structure of A2A receptor antagonist 1 has been characterized in detail. Extensive NMR analysis, including temperature and concentration-dependent experiments, have been reported as well as the first single-crystal structure of the compound ZM 241385 (9) as the trihydrate .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of A2A receptor antagonist 1 have been studied extensively. The original patent synthesis of ZM 241385 commenced with the precursor compounds aminoguanidine nitrate and 2-furonitrile .Physical And Chemical Properties Analysis
The physical and chemical properties of A2A receptor antagonist 1 are closely related to its molecular structure. The atomic resolution structural features of A2A receptor dictate which ligands it can bind and whether the ligands act as agonists, to promote signaling, or antagonists, to block signaling .Aplicaciones Científicas De Investigación
Neurodegenerative Diseases
A2A receptor antagonists have shown significant promise in the treatment of neurodegenerative diseases. They offer a huge therapeutic potential, particularly in conditions like Huntington’s and Alzheimer's disease, due to their neuroprotective properties. However, there are challenges in demonstrating their efficacy in clinical trials, which are crucial for regulatory approval by bodies such as the U.S. Food and Drug Administration (Franco & Navarro, 2018).
Cancer Treatment
In the field of oncology, A2A receptor antagonists are emerging as a new class of agents for treating cancers, both as monotherapy and in combination with other therapeutic agents. They play a critical role in immune evasion within the tumor microenvironment, making them valuable for immuno-oncology applications (Congreve et al., 2018).
Parkinson's Disease Treatment
A2A receptor antagonists like JNJ-40255293 have shown efficacy in preclinical models of Parkinson's disease. These antagonists are believed to have therapeutic potential in treating Parkinson's disease due to their ability to reverse effects caused by dopamine antagonists, thus alleviating symptoms (Atack et al., 2014).
Mental Health Disorders
A2A receptor antagonists are also being explored for their role in treating mental health disorders like anxiety and depression. Studies have shown that some selective A2A antagonists can ameliorate anxiety-like behaviors and inhibit depression-like behaviors in rodents (Yamada et al., 2014).
Drug Design and Development
Research has also focused on the discovery of novel A2A receptor antagonists through combined structure- and ligand-based approaches, followed by molecular dynamics investigation of ligand binding modes. This effort is crucial in the development of selective antagonists as potential clinical candidates for various diseases (Lagarias et al., 2018).
Tumor Immunotherapy
A2A receptor antagonists play a vital role in tumor immunotherapy. Their involvement in immuno-oncology, and the therapeutic potential of these antagonists, is supported by both animal efficacy studies and clinical data (Zhang et al., 2020).
Neuropsychiatric Disorders
The A2A receptor has been suggested as a target for the development of new therapeutic strategies for various neuropsychiatric conditions, including neurodegenerative, neurodevelopmental, and psychiatric diseases. There is ongoing research to determine the efficacy of A2A receptor agonists and antagonists in these diseases (Domenici et al., 2019).
Direcciones Futuras
The future directions of A2A receptor antagonist 1 research are promising. Due to the involvement of the A2A adenosine receptor in activated immune cells, it will be taken into consideration the potential application of A2A adenosine receptor antagonists in the anti-cancer therapy . The potent triazene A2A AR antagonist, AZD4365, also called HTL 1071 or imaradenant, is in early clinical phase trial for cancer and it is showing encouraging results in enhancing antitumor immunity .
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-(furan-2-yl)pyrazolo[3,4-d]pyrimidin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O/c17-12-5-2-1-4-10(12)9-22-15-11(8-19-22)14(20-16(18)21-15)13-6-3-7-23-13/h1-8H,9H2,(H2,18,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEJMSUHUZNTCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=NC(=NC(=C3C=N2)C4=CC=CO4)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
A2A receptor antagonist 1 |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.